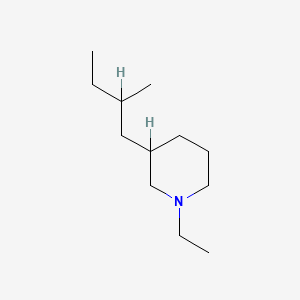
Stenusin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Stenusin is a natural product found in Stenus bimaculatus and Stenus similis with data available.
Applications De Recherche Scientifique
Antimicrobial Properties
Stenusin, an alkaloid discharged by the rove beetle genus Stenus, exhibits significant antimicrobial properties. It effectively acts against entomopathogenic bacteria and fungi. This quality suggests its potential as an antibiotic or fungicide. The rove beetles employ stenusin as a defense mechanism, using it to cover themselves, which protects them from microorganism infestation (Lusebrink, Dettner, & Seifert, 2008).
Chemical Diversity and Potential Uses
Stenusin is a chiral molecule with four stereoisomers, each potentially having different biological functions. This intrageneric variation in stenusin's stereoisomer composition across different Stenus species could influence its biological roles, such as its antimicrobial activity (Lusebrink, Burkhardt, Gedig, Dettner, Mosandl, & Seifert, 2007).
Biosynthesis Insights
Understanding the biosynthesis of stenusin in rove beetles can aid in replicating its synthesis for research and potential application purposes. It's believed to be derived from amino acids L-lysine and L-isoleucine, with the piperidine ring of stenusin coming from L-lysine and the side chain from L-isoleucine (Lusebrink, Dettner, & Seifert, 2008).
Evolutionary Significance
The role of stenusin in the evolutionary success of Stenus beetles is noteworthy. It's not only used for rapid movement on water surfaces but also as a defense mechanism against predators and microorganisms, demonstrating its multifunctional significance in the beetle's survival and evolutionary adaptation (Żyła, Yamamoto, Wolf-Schwenninger, & Solodovnikov, 2017).
Potential in Skimming Mechanism Research
Stenusin contributes to the unique skimming behavior of Stenus beetles on water surfaces. The surface viscosity and dynamics of stenusin and norstenusine are crucial in this escape mechanism, providing insights into the applications of surface-active compounds in biomimetic technologies (Dietz, Hofmann, & Motschmann, 2016).
Propriétés
Numéro CAS |
54985-88-5 |
|---|---|
Nom du produit |
Stenusin |
Formule moléculaire |
C12H25N |
Poids moléculaire |
183.33 g/mol |
Nom IUPAC |
1-ethyl-3-(2-methylbutyl)piperidine |
InChI |
InChI=1S/C12H25N/c1-4-11(3)9-12-7-6-8-13(5-2)10-12/h11-12H,4-10H2,1-3H3 |
Clé InChI |
DYZADDXQHPDPNW-UHFFFAOYSA-N |
SMILES |
CCC(C)CC1CCCN(C1)CC |
SMILES canonique |
CCC(C)CC1CCCN(C1)CC |
Synonymes |
N-ethyl-3-(2-methylbutyl)piperidine stenusin stenusine |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




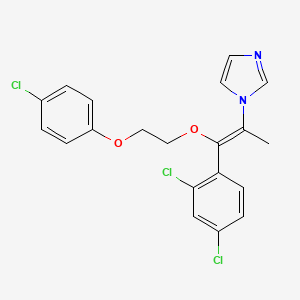


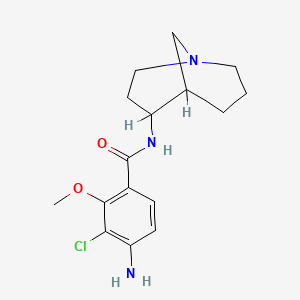
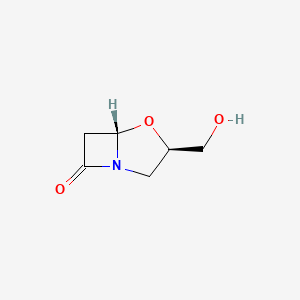
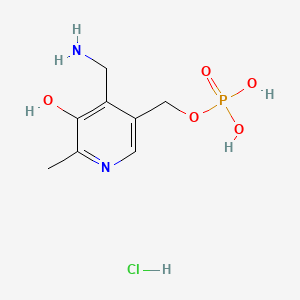


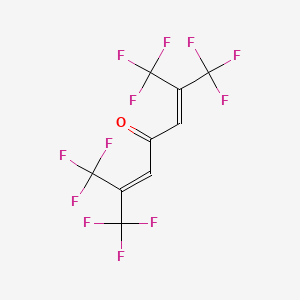
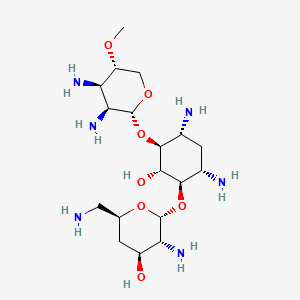
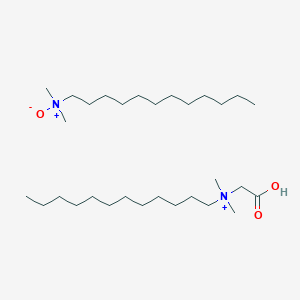

![2-(4-methoxyphenyl)-N-[4-[5-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-3-yl]phenyl]acetamide](/img/structure/B1229074.png)